(3S)-6-Chlorochromane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3S)-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
UTLYAMDODADLNQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 3s 6 Chlorochromane 3 Carboxylic Acid
General Synthetic Strategies for Chromane-3-carboxylic Acid Analogues
Before delving into stereoselective methods, it is instructive to consider the general synthetic pathways to the chromane-3-carboxylic acid scaffold. A prevalent strategy involves the synthesis of a chromone-3-carboxylic acid intermediate, followed by the reduction of the C2-C3 double bond to yield the saturated chromane (B1220400) ring.
One of the most common routes to chromone-3-carboxylic acids begins with substituted 2-hydroxyacetophenones. semanticscholar.org These starting materials can undergo a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF) to produce the corresponding chromone-3-carbaldehyde. researchgate.net Subsequent oxidation of the aldehyde group, often with oxidizing agents like Jones' reagent or sodium chlorite, furnishes the desired chromone-3-carboxylic acid. researchgate.netresearchgate.net
An alternative pathway involves the Claisen condensation of a 2'-hydroxyacetophenone (B8834) with a dialkyl oxalate (B1200264), such as diethyl oxalate, in the presence of a base like sodium ethoxide. nih.gov This reaction forms an intermediate that, upon acid-catalyzed cyclization and hydrolysis, yields the chromone-2-carboxylic acid. While structurally related, this highlights the versatility of condensation reactions in building the core chromone (B188151) structure, which can be adapted for 3-substituted analogues. Once the chromone-3-carboxylic acid is obtained, reduction of the α,β-unsaturated system, for instance through catalytic hydrogenation, can provide the racemic chromane-3-carboxylic acid, which could then be resolved into its constituent enantiomers.
Enantioselective Preparation of (3S)-6-Chlorochromane-3-carboxylic Acid
Achieving the specific (3S)-configuration requires asymmetric synthesis, where chirality is introduced catalytically or through the use of chiral starting materials.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromane derivatives. mdpi.com Domino reactions, or cascade reactions, are particularly efficient as they allow for the construction of complex molecular architectures with multiple stereocenters in a single synthetic operation from simple precursors. nih.govbeilstein-journals.org
A prominent strategy is the organocatalytic domino Michael/hemiacetalization reaction. nih.gov In a typical sequence, a substituted 2-vinylphenol reacts with an aldehyde in the presence of a chiral amine catalyst, often derived from cinchona alkaloids. This process can generate highly functionalized chromane rings with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govnih.gov To synthesize the target molecule, a 4-chloro-2-vinylphenol could be reacted with an aldehyde bearing a precursor to the carboxylic acid, such as a glyoxylate (B1226380) ester. The resulting chromane could then be further processed to yield the final acid. Bifunctional catalysts, such as thiourea-based organocatalysts, are also highly effective in promoting domino reactions like the oxa-Michael/1,6-addition, affording chromans with multiple stereogenic centers in high yields and stereoselectivities. nih.gov
| Catalyst Type | Reaction | Substrates | Key Features | Reported ee |
| Cinchona Alkaloid Derivative | Domino Michael/Hemiacetalization | (E)-2-(2-nitrovinyl)phenols and Aliphatic Aldehydes | Forms 3,4-substituted chromanes. | Up to 99% |
| Bifunctional Thiourea | Domino Oxa-Michael/1,6-Addition | ortho-Hydroxyphenyl-substituted para-Quinone Methides and Enoates | Creates three adjacent stereocenters. | >99% |
| Secondary Amine (e.g., Proline derivative) | Triple Domino Michael/Michael/Aldol | Aliphatic Aldehydes, Nitro-chromenes, and α,β-Unsaturated Aldehydes | Constructs tricyclic chromanes with four stereocenters. | >99% |
Transition metal catalysis offers a complementary set of methods for the enantioselective synthesis of the chromane core. rsc.org These reactions often involve the asymmetric functionalization of a pre-formed, achiral substrate like a 2H-chromene or a chromone.
For example, copper(I) hydride-catalyzed hydroallylation of 2H-chromenes with allylic phosphates can produce 4-allyl chromanes with excellent enantioselectivities (up to 99% ee). rsc.org The introduced allyl group at the C4 position could potentially be manipulated, though installing the carboxylic acid at C3 would require a different strategy, such as a metal-catalyzed hydrocarboxylation of an appropriately substituted chromene.
Another powerful approach is the asymmetric 1,4-conjugate addition of nucleophiles to chromone substrates. nih.gov Chiral rhodium or nickel complexes have been successfully employed to catalyze the addition of arylboronic acids or arylzinc reagents to the chromone core, establishing a stereocenter at the C2 position. While this demonstrates the principle, adapting this to create a C3 stereocenter would involve using a different Michael acceptor, such as a 3-substituted chromen-4-one. More recently, cobalt(II)-based metalloradical catalysis has been used for the enantioselective synthesis of complex chromanes through radical bicyclization pathways. thieme-connect.com
| Metal/Ligand System | Reaction Type | Substrate | Key Features | Reported ee |
| CuCl/(R,R)-Ph-BPE | Enantioselective Hydroallylation | 2H-Chromenes | Access to 4-allyl chromanes. | Up to 99% |
| Rh(acac)(CO)₂ / Chiral Diene | Asymmetric 1,4-Addition | 4-Chromones | Addition of arylzinc reagents to form flavanones. | >95% |
| Ni(II) / N,N'-Dioxide | Intramolecular Conjugate Addition | Chalcone derivatives | Forms flavanones and chromanones. | Up to 94% |
| Co(II) / Chiral Porphyrin | Asymmetric Radical Bicyclization | Unsaturated Diazo Compounds | Constructs cyclopropane-fused tricyclic chromanones. | Up to 96% |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org For the synthesis of this compound, an achiral chromane precursor could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org A subsequent diastereoselective functionalization at the C3 position, for example via enolate alkylation, would install the required substituent. The final step involves the cleavage of the auxiliary to reveal the enantiomerically enriched product. An intramolecular indium-mediated allylation of chiral hydrazones has been shown to deliver aminochromanes with excellent diastereoselectivity, demonstrating the power of this approach for cyclization reactions. nih.gov
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. youtube.comuh.edu For the target molecule, L-serine is an excellent candidate from the chiral pool. researchgate.net L-serine possesses the required (S)-stereochemistry at the α-carbon, which would become the C3 position of the chromane. A plausible synthetic route could involve protecting the amine and carboxylic acid functionalities of L-serine, followed by etherification of its hydroxyl group with a suitable 2-halophenol derivative (e.g., 2-fluoro-5-chlorobenzaldehyde). An intramolecular cyclization, such as a Friedel-Crafts reaction, could then form the chromane ring. Finally, deprotection and functional group manipulations would yield the target this compound.
Key Chemical Transformations for Introducing Chlorine and Carboxylic Acid Functionalities
The specific placement of the chlorine atom and the carboxylic acid group is critical and is often planned in conjunction with the core synthetic strategy.
Introducing a chlorine atom onto the benzene (B151609) ring of a chromane scaffold is typically achieved via electrophilic aromatic substitution. The ether oxygen of the chromane ring is an activating, ortho-, para-directing group. This electronic preference strongly directs incoming electrophiles to the C6 (para) and C8 (ortho) positions.
To achieve selective chlorination at the C6 position, careful choice of reagents and reaction conditions is necessary. N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent used for this purpose, often in the presence of a Lewis or Brønsted acid catalyst to enhance its electrophilicity. osaka-u.ac.jpresearchgate.net If the C8 position is unblocked and of comparable reactivity, a mixture of isomers may result. However, steric hindrance or the presence of a blocking group can improve the regioselectivity for the desired C6 isomer. The halogenation can be performed on the fully formed chromane ring or on an earlier phenolic intermediate before cyclization.
Carboxylation Reactions for Chromane Systems
The direct introduction of a carboxyl group onto a pre-existing 6-chlorochromane scaffold presents a formidable challenge, primarily due to the chemical stability of the CO2 molecule. rsc.org Carboxylation reactions are a vital tool for carbon dioxide fixation, transforming it into valuable carboxylic acids. rsc.org However, activating the stable CO2 molecule often requires significant energy input or highly reactive reagents. rsc.org
For chromane systems, theoretical thermochemical routes are most relevant for potential industrial applications. rsc.org One potential strategy involves the C-H carboxylation of the chromane ring at the 3-position. This approach would necessitate the activation of the C-H bond, which could potentially be achieved using transition metal catalysts. For instance, copper and silver-catalyzed C-H carboxylation has been successfully applied to terminal alkynes and certain heteroarenes. ruhr-uni-bochum.de Applying this to a chromane system would require a catalyst capable of selectively activating the C3 methylene (B1212753) C-H bond.
Another approach involves the use of strong bases to deprotonate the C-H bond, followed by quenching with CO2. This is challenging given the pKa of a methylene proton on the chromane ring. More advanced methods, such as carbonate-promoted carboxylation in molten salts, have been developed for certain aromatic and aliphatic C-H bonds, but their applicability to a chromane system remains to be explored. google.com A key obstacle in any direct carboxylation approach is achieving stereoselectivity to yield the desired (3S) enantiomer, which would likely require a chiral catalyst or a subsequent resolution step.
Synthetic Pathways from Diverse Precursors
Utilizing Substituted 2-Hydroxyacetophenone (B1195853) Derivatives
A highly effective and well-documented strategy for constructing chromane frameworks involves starting from substituted 2-hydroxyacetophenone derivatives. A parallel synthesis for a related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, provides a clear template for the synthesis of the target 6-chloro derivative. researchgate.net
The synthesis would commence with 5-chloro-2-hydroxyacetophenone, which can be prepared via methods such as the acylation of p-chlorophenol. google.com The key steps are outlined below:
Acylation and Cyclization: The 5-chloro-2-hydroxyacetophenone is treated with diethyl oxalate in the presence of a base. This single step accomplishes an initial acylation followed by an intramolecular cyclization and subsequent hydrolysis to form 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. researchgate.net
Asymmetric Hydrogenation: The crucial step to establish the desired stereochemistry is the reduction of the chromone intermediate. This requires a catalytic asymmetric hydrogenation to simultaneously reduce the C2-C3 double bond and the C4-ketone, and to set the stereocenter at the C3 position. Catalysts such as those based on Ruthenium (Ru) or Rhodium (Rh) with chiral phosphine (B1218219) ligands are commonly employed for such transformations, enabling high enantioselectivity. organic-chemistry.org This reduction yields the target molecule, this compound. researchgate.net
This pathway is advantageous due to the availability of the starting materials and the convergent nature of the cyclization step. researchgate.net
Table 1: Proposed Synthetic Route from 5-Chloro-2-hydroxyacetophenone This table is based on a described synthesis for an analogous fluoro-compound. researchgate.net
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Chloro-2-hydroxyacetophenone | Diethyl oxalate, Base (e.g., NaOEt) | 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid |
Transformations from 3-Formylchromones
An alternative pathway begins with the synthesis of a 3-formylchromone intermediate. sciforum.net 3-Formylchromones are valuable synthetic intermediates, readily prepared via the Vilsmeier-Haack reaction from the corresponding 2-hydroxyacetophenones. sciforum.netasianpubs.orgresearchgate.net
The proposed synthetic sequence is as follows:
Vilsmeier-Haack Formylation: 5-Chloro-2-hydroxyacetophenone is reacted with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 6-chloro-3-formylchromone (B182501). sciforum.netasianpubs.org This reaction generally proceeds in high yield. sciforum.net
Oxidation: The aldehyde group of 6-chloro-3-formylchromone is then oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆) or chromium trioxide (CrO₃). researchgate.net This step yields 6-chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Asymmetric Reduction: Similar to the previous route, the final step involves the stereoselective reduction of the chromone ring. A chiral hydrogenation catalyst is required to reduce the C2-C3 double bond and the C4-ketone, affording the final this compound.
This route offers flexibility as the aldehyde intermediate can be used to synthesize a variety of other derivatives.
Table 2: Proposed Synthetic Route from 3-Formylchromone Intermediate
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Chloro-2-hydroxyacetophenone | POCl₃, DMF | 6-Chloro-3-formylchromone |
| 2 | 6-Chloro-3-formylchromone | Oxidizing Agent (e.g., PCC, H₅IO₆) | 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxylic acid |
Strategies Involving Allylic Azides and Related Cyclizations
Strategies utilizing allylic azides represent a more novel, though less direct, approach to the chromane skeleton. Allylic azides are versatile intermediates in organic synthesis. nih.gov A potential, albeit complex, pathway could be envisioned involving an intramolecular cyclization.
One hypothetical route might start with the synthesis of an allylic alcohol, such as 1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ol. This alcohol could be converted into the corresponding allylic azide (B81097). The conversion of alcohols to allylic azides can be achieved using reagents like diphenylphosphoryl azide (DPPA), which typically proceeds with inversion of stereochemistry if a chiral alcohol is used. nih.gov The subsequent step would involve an intramolecular cyclization of the azide onto the phenol, possibly triggered by heat or a catalyst, to form the chromane ring. However, this cyclization is not straightforward and would likely be followed by reduction of the azide and subsequent introduction and manipulation of the C3-substituent to form the carboxylic acid, making this a lengthy and challenging route.
A more plausible strategy might involve an intramolecular oxa-Michael reaction. A bifunctional aminoboronic acid catalyst has been shown to facilitate such reactions on α,β-unsaturated carboxylic acids to yield chromane structures with high enantioselectivity. organic-chemistry.org This suggests a pathway starting from a precursor like (E)-3-(5-chloro-2-hydroxyphenyl)acrylic acid, where a chiral catalyst could induce cyclization to directly form this compound.
Optimization and Scale-Up Considerations for Synthetic Routes
The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions and processes. For the synthesis of this compound, particularly via the robust 2-hydroxyacetophenone route, several factors must be considered.
Reagent Selection and Safety: On a large scale, the use of hazardous reagents should be minimized. For example, while the Vilsmeier-Haack reaction is effective, the use of POCl₃ requires careful handling. northwestern.edu Alternative, safer formylation or acylation methods might be explored. Similarly, reactions that are difficult to control, such as certain nitrations, can benefit from the use of microchannel reactors to improve heat transfer and safety, thereby enabling continuous production. google.com
Process Efficiency: To improve efficiency, microwave-assisted synthesis can be employed to reduce reaction times, as demonstrated in the preparation of hydroxyacetophenone derivatives. nih.gov This can be particularly useful in the initial steps of precursor synthesis.
Catalyst Screening and Optimization: The key stereoselective hydrogenation step is critical for the final product's purity and yield. High-throughput experimentation (HTE) can be invaluable for screening a wide range of chiral catalysts and reaction conditions (solvents, pressure, temperature) to identify the most efficient and selective system. northwestern.edu
Purification: Developing a scalable synthesis that avoids column chromatography is highly desirable. northwestern.edu Optimization should focus on achieving high purity through crystallization or acid/base workups. For the final carboxylic acid product, purification can often be achieved by precipitation or recrystallization, which are amenable to large-scale operations. northwestern.edu
By focusing on these aspects, a synthetic route can be developed that is not only efficient and high-yielding but also safe, cost-effective, and environmentally benign for the production of this compound.
Chemical Reactivity and Derivatization Studies of 3s 6 Chlorochromane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations, primarily through nucleophilic acyl substitution. These reactions enable the synthesis of various derivatives such as esters, amides, and other activated acyl compounds, which are pivotal for creating libraries of analogues for further study.
The conversion of (3S)-6-Chlorochromane-3-carboxylic acid to its corresponding esters is a fundamental derivatization strategy. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess as the solvent, and/or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comyoutube.com Esters like Methyl 6-chlorochromane-3-carboxylate and the corresponding ethyl ester are known derivatives, synthesized through these standard esterification protocols. lookchem.com
Alternative methods for esterification that avoid strong acidic conditions include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid first.
Table 1: Examples of Esterification Reactions This table is illustrative of typical Fischer esterification conditions.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Solvent | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Methyl (3S)-6-chlorochromane-3-carboxylate |
| This compound | Ethanol | TsOH (catalytic) | Toluene | Ethyl (3S)-6-chlorochromane-3-carboxylate |
| This compound | Propanol | HCl (gas) | Propanol (excess) | Propyl (3S)-6-chlorochromane-3-carboxylate |
Amidation, the formation of an amide bond, is another crucial derivatization of the carboxylic acid moiety. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid must first be activated using a coupling agent.
Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. Bases like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP) are often added to neutralize the acids formed and catalyze the reaction. nih.gov This methodology is broadly applicable, allowing for the coupling of the chromane (B1220400) carboxylic acid with a wide array of primary and secondary amines to produce a diverse set of carboxamide derivatives. researchgate.net
Table 2: Representative Amidation Coupling Conditions This table illustrates common reagents used for the synthesis of carboxamides from carboxylic acids.
| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Product |
| This compound | Aniline | EDC, HOBt | DIPEA | Dichloromethane (DCM) | N-phenyl-(3S)-6-chlorochromane-3-carboxamide |
| This compound | Benzylamine | HATU | Triethylamine (TEA) | Dimethylformamide (DMF) | N-benzyl-(3S)-6-chlorochromane-3-carboxamide |
| This compound | Piperidine | BOP-Cl | TEA | Acetonitrile | (3S)-1-((6-Chlorochroman-3-yl)carbonyl)piperidine |
For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acid halide or anhydride (B1165640). Acid chlorides are the most common acid halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with SOCl₂ proceeds via an acyl chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion. libretexts.org The resulting (3S)-6-Chlorochromane-3-carbonyl chloride is a highly reactive intermediate.
Symmetrical carboxylic anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often requiring high temperatures or a strong dehydrating agent. google.com A more common laboratory-scale synthesis involves reacting the acid chloride with the sodium carboxylate salt of the parent acid. youtube.com This reaction follows a nucleophilic acyl substitution mechanism where the carboxylate anion attacks the carbonyl carbon of the acid chloride, displacing the chloride leaving group to form the anhydride linkage.
Transformations of the Chromane Ring System
The chromane ring system, consisting of a fused benzene (B151609) and dihydropyran ring, also possesses sites for chemical modification, although it is generally more stable than the analogous chromone (B188151) or coumarin (B35378) systems.
While modifications to the pre-formed chromane ring of this compound are not extensively documented, the synthesis of substituted chromanes often involves annulation reactions, where the heterocyclic ring is constructed onto a phenolic precursor. For instance, Brønsted acid-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes can provide access to a variety of chromane structures. Such synthetic strategies highlight the robustness of the chromane core once formed. Modifications would likely target the aromatic ring through electrophilic aromatic substitution, with the ether oxygen and the chlorine atom directing the position of incoming electrophiles.
The chromane core is susceptible to oxidation, particularly at the aromatic ring and the benzylic C4 position. The electron-donating nature of the heterocyclic oxygen atom activates the aromatic ring towards oxidation. researchgate.net Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can potentially oxidize the aromatic ring, especially if alkyl substituents are present. libretexts.org Electrochemical oxidation of related chroman-6-ol (B1254870) systems has been shown to generate phenoxonium ions and quinone-type products, indicating that the fused benzene ring is the primary site of oxidative activity. researchgate.net
The dihydropyran ring of the chromane is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene. However, the C4 carbonyl group in related chroman-4-one structures can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org This alcohol can be further removed through dehydroxylation, yielding the fully saturated chromane ring. acs.org While the parent this compound lacks this carbonyl, these transformations on related scaffolds indicate that the pyran ring can be chemically manipulated, suggesting pathways for further structural diversification. uevora.ptorganic-chemistry.org
Nucleophilic and Electrophilic Substitution Reactions at the Chloro-Position
The chlorine atom at the 6-position of the chromane ring is attached to an aromatic carbon, which dictates its reactivity in substitution reactions. Generally, aryl halides are unreactive towards nucleophilic substitution under standard conditions due to the high strength of the carbon-halogen bond and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile.
Nucleophilic Aromatic Substitution (SNAr):
Classical nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the chloro substituent is not activated by such groups, rendering it largely inert to traditional SNAr reactions. Attempts to displace the chloride with common nucleophiles like alkoxides, amines, or cyanides under standard heating conditions are generally unsuccessful.
Palladium-Catalyzed Cross-Coupling Reactions:
A more viable strategy for the functionalization of the chloro-position involves transition-metal-catalyzed cross-coupling reactions. Palladium catalysts, in particular, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds at aryl chloride positions. While specific studies on this compound are not extensively documented in the public domain, the reactivity can be inferred from studies on similar non-activated aryl chlorides.
Common palladium-catalyzed cross-coupling reactions that could be applied to this substrate include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a base to form a C-N bond.
Stille Coupling: Reaction with an organostannane reagent.
Sonogashira Coupling: Coupling with a terminal alkyne.
These reactions proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (for Suzuki and Stille) or reaction with the nucleophile, and concluding with reductive elimination to yield the product and regenerate the catalyst.
Illustrative Examples of Potential Cross-Coupling Reactions:
| Reactant 1 | Reactant 2 (Coupling Partner) | Catalyst System | Product Type |
| This compound | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 6-Phenylchromane derivative |
| This compound | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 6-Morpholinochromane derivative |
| This compound | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 6-(Phenylethynyl)chromane derivative |
This table represents potential reactions based on established methodologies for similar aryl chlorides and is for illustrative purposes.
Electrophilic Aromatic Substitution:
The chromane ring is an activated aromatic system due to the electron-donating nature of the ether oxygen. However, the existing substituents (chloro and the alkyl portion of the chromane ring) will direct any further electrophilic substitution. The ether oxygen is a strong ortho, para-director. The position para to the oxygen is occupied by the carboxylic acid-bearing portion of the aliphatic ring. The two ortho positions are at C5 and C7. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the C5 and C7 positions rather than at the already substituted C6 position. Substitution at the chloro-position itself via an electrophilic mechanism is not a feasible reaction pathway.
Cycloaddition Chemistry and Other Advanced Pericyclic Reactions with this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful methods for the construction of complex molecular architectures. The chromane scaffold, particularly when functionalized with a carboxylic acid, can participate in various cycloaddition reactions. While specific studies on this compound are limited, research on closely related chromone-3-carboxylic acids provides significant insight into the potential cycloaddition chemistry of this compound. The double bond within the pyran ring of a related chromene derivative, or the aromatic ring itself, can act as a component in cycloaddition reactions.
[3+2] Cycloaddition Reactions:
A notable area of research has been the use of chromone-3-carboxylic acids in [3+2] cycloaddition reactions. These reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). In a relevant study, chromone-3-carboxylic acids have been shown to undergo a decarboxylative [3+2] cycloaddition with azomethine ylides. nih.gov This reaction proceeds under organocatalysis to produce highly functionalized, chiral polycyclic derivatives containing a pyrrolidine (B122466) ring fused to the chromanone core. nih.govmdpi.com
The mechanism involves the formation of an azomethine ylide from an imine, which then reacts with the chromone-3-carboxylic acid. The carboxylic acid group plays a crucial role in activating the molecule for this transformation, and its subsequent decarboxylation is a key step in the reaction cascade. mdpi.com
Table of [3+2] Cycloaddition Products from Chromone-3-Carboxylic Acid Derivatives:
| Chromone-3-Carboxylic Acid Derivative | Azomethine Ylide Precursor | Catalyst | Product | Yield (%) |
| 6-Fluorochromone-3-carboxylic acid | Diethyl 2-((4-methoxybenzyl)imino)malonate | Quinine-derived squaramide | Chiral pyrrolidine-chromanone | 95 |
| 6-Chlorochromone-3-carboxylic acid | Diethyl 2-((4-methoxybenzyl)imino)malonate | Quinine-derived squaramide | Chiral pyrrolidine-chromanone | 92 |
| 8-Methylchromone-3-carboxylic acid | Diethyl 2-((4-methoxybenzyl)imino)malonate | Quinine-derived squaramide | Chiral pyrrolidine-chromanone | 85 |
Data adapted from studies on chromone-3-carboxylic acids, illustrating the potential reactivity of the 6-chloro substituted analogue. nih.gov
Diels-Alder [4+2] Cycloaddition Reactions:
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The diene component of the chromane system could potentially participate in Diels-Alder reactions. For instance, a chromene derivative with a diene moiety could react with a dienophile. Conversely, the double bond within a chromene ring could act as a dienophile. The aromatic part of the chromane ring is generally not reactive as a diene in standard Diels-Alder reactions due to the stability of the aromatic system. However, under specific conditions, such as high pressure or with highly reactive dienophiles, benzene rings can undergo Diels-Alder reactions.
Other Pericyclic Reactions:
Other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, could also be envisaged for derivatives of this compound, particularly if unsaturation is introduced into the pyran ring to create a conjugated system. These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically.
Application As a Chiral Building Block in Advanced Chemical Synthesis
Role in the Construction of Chiral Heterocyclic Scaffolds and Complex Molecular Architectures
The intrinsic structural features of (3S)-6-chlorochromane-3-carboxylic acid make it a valuable precursor for the synthesis of more complex molecular structures. The term "chiral building block" refers to a molecule that chemists can use as a reliable starting point to construct larger, more intricate compounds with specific three-dimensional arrangements. The defined stereochemistry of this acid is crucial, as the biological activity of many pharmaceutical compounds is dependent on their precise 3D shape.
The chromane (B1220400) ring system itself is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold is a core component of various natural products and synthetic drugs, including certain types of flavonoids and the antihypertensive drug Nebivolol.
Synthetic chemists utilize this compound by chemically modifying its carboxylic acid group. This functional group can be readily converted into other functionalities, such as amides, esters, or alcohols, through well-established chemical reactions. These transformations allow for the connection of the chromane scaffold to other molecular fragments, leading to the assembly of complex architectures. For example, the carboxylic acid can be activated and then reacted with an amine to form a stable amide bond, a common linkage in pharmaceutical agents. This approach allows chemists to build elaborate molecules piece by piece, with the chiral chromane unit providing a foundational, stereochemically defined core.
Incorporation into Diverse Molecular Frameworks for Chemical Research
The utility of this compound extends to its incorporation into a wide array of molecular frameworks for chemical research. Its structure allows it to be integrated into larger molecules designed to interact with specific biological targets like enzymes or receptors. The chromane portion of the molecule provides a rigid structure that can help position other functional groups in a precise orientation for optimal interaction with these targets.
Research in medicinal chemistry often involves the synthesis of novel compounds that contain known pharmacologically active scaffolds, such as the chromane ring. The process typically involves coupling the chiral building block to other chemical moieties to explore how the new, larger molecule interacts with biological systems. The chlorine atom on the benzene (B151609) ring of the chromane scaffold can also be used as a chemical handle for further modifications through reactions like palladium-catalyzed cross-coupling, enabling the attachment of additional cyclic or linear fragments. This adaptability makes the compound a versatile tool for creating diverse molecular structures aimed at discovering new therapeutic agents.
Utility in the Development of Chemical Libraries for Investigational Studies
In modern drug discovery, researchers often generate large collections of structurally related compounds, known as chemical libraries, to screen for biological activity. This compound serves as an excellent starting scaffold for the creation of such libraries. By using the carboxylic acid as a reactive anchor point, chemists can perform parallel synthesis, a technique used to create a large number of compounds simultaneously.
For example, a library of novel amide derivatives can be constructed by reacting this compound with a diverse set of commercially available amines. Each reaction would yield a unique compound, but all would share the common (3S)-6-chlorochromane core. This collection of related molecules can then be tested in biological assays to identify compounds that exhibit a desired effect, such as inhibiting a particular enzyme. The shared structural core helps researchers understand which molecular features are important for the observed activity. The chromane scaffold, being a privileged structure, increases the likelihood that the compounds in the library will have drug-like properties.
Below is a representative table illustrating the concept of a chemical library derived from this scaffold:
| Reactant Amine | Resulting Amide Product | Potential Application Area |
| Aniline | N-phenyl-6-chlorochromane-3-carboxamide | Investigational Therapeutics |
| Benzylamine | N-benzyl-6-chlorochromane-3-carboxamide | Investigational Therapeutics |
| Morpholine | (6-chloro-chroman-3-yl)(morpholino)methanone | Investigational Therapeutics |
| Piperidine | (6-chloro-chroman-3-yl)(piperidino)methanone | Investigational Therapeutics |
This table is illustrative of how a chemical library could be constructed and does not represent actual experimental data.
Generation of Analogues for Structure-Activity Relationship Studies (SARs)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of structurally similar molecules (analogues) to determine how specific chemical features influence their biological activity. This compound is a valuable starting point for generating such analogues.
By systematically modifying different parts of the molecule, chemists can probe its interaction with a biological target. For instance, analogues could be created by:
Modifying the Carboxylic Acid: Converting the acid to various esters, amides, or other functional groups to see how this change affects activity.
Altering the Chlorine Substituent: Replacing the chlorine atom with other groups (e.g., fluorine, methyl, methoxy) or moving it to a different position on the aromatic ring to assess the impact of electronics and sterics.
Synthesizing the Opposite Enantiomer: Preparing the (3R) version of the molecule to determine if the biological activity is stereospecific, which is often the case for chiral drugs.
Each new analogue provides a data point that helps build a comprehensive picture of the SAR. This information is critical for optimizing a lead compound to improve its potency, selectivity, or pharmacokinetic properties. The chromane scaffold provides a constant structural element across the series of analogues, allowing for a clear correlation between the structural changes and the resulting biological effects.
The table below outlines a hypothetical SAR study based on this scaffold:
| Modification Site | Analogue Structure Example | Rationale for Synthesis |
| Carboxylic Acid | (3S)-6-Chlorochromane-3-carboxamide | To investigate the role of the acidic proton and hydrogen bonding. |
| Aromatic Ring | (3S)-7-Chlorochromane-3-carboxylic acid | To determine the importance of the substituent position. |
| Aromatic Ring | (3S)-6-Fluorochromane-3-carboxylic acid | To study the effect of changing the halogen's electronegativity. |
| Stereocenter | (3R)-6-Chlorochromane-3-carboxylic acid | To assess the stereochemical requirements for biological activity. |
This table is for illustrative purposes to explain the principles of SAR and does not represent actual experimental data.
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Methodologies for Absolute Configuration Determination and Enantiomeric Excess Assessment
Confirming the three-dimensional arrangement of atoms (absolute configuration) and quantifying the prevalence of one enantiomer over the other (enantiomeric excess) are critical quality attributes for a chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For acidic compounds like 6-chlorochromane-3-carboxylic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamate (B1207046) derivatives, are particularly effective. chiraltech.com The separation mechanism involves the formation of transient diastereomeric ion-pairs between the protonated chiral selector on the stationary phase and the anionic carboxylate of the analyte. chiraltech.com Factors such as the mobile phase composition (e.g., organic modifiers like methanol, ethanol, or acetonitrile), additives (acids and salts), and temperature are optimized to achieve baseline resolution. csfarmacie.czchiraltech.com
Ultra-Performance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), offers a powerful alternative for chiral separations. waters.com UPC² uses compressed carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent (modifier) like methanol. chiraltech.comwaters.com This technique leverages the low viscosity and high diffusivity of supercritical fluids to achieve faster separations and higher efficiency compared to traditional HPLC. waters.com The principles of chiral recognition are similar to HPLC, relying on diastereomeric interactions with a CSP. waters.com For acidic compounds, the addition of acidic modifiers to the mobile phase can be crucial for achieving good peak shape and resolution. chiraltech.com
| Parameter | Chiral HPLC | Chiral UPC² |
|---|---|---|
| Column (CSP) | CHIRALPAK QN-AX (Quinine-based anion exchanger) | ACQUITY UPC² Trefoil CEL1 (Cellulose-based) |
| Mobile Phase/Co-solvent | Methanol with acidic/salt additives (e.g., formic acid, ammonium (B1175870) formate) | CO₂ / Methanol with 0.2% formic acid (gradient elution) |
| Flow Rate | 0.5 - 1.0 mL/min | 1.5 - 2.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 - 40 °C | 40 °C |
| Back Pressure | N/A | ~150 bar |
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted to distinguish between enantiomers. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric differentiation. researchgate.net
Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction creates slightly different magnetic environments for the nuclei of each enantiomer, resulting in the splitting of formerly equivalent signals in the NMR spectrum. frontiersin.orgnih.gov For carboxylic acids, CSAs are often chiral alcohols or amines that can form hydrogen bonds with the carboxyl group. rsc.org The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the strength and geometry of the interaction. nih.gov By integrating the separated signals, the enantiomeric excess (ee) can be accurately determined. researchgate.net
Chiral Shift Reagents (CSRs) , typically paramagnetic lanthanide complexes with chiral ligands, function similarly by forming diastereomeric complexes. researchgate.netresearchgate.net The paramagnetic metal induces large changes in the chemical shifts of nearby protons, often spreading out overlapping signals and revealing the separation between enantiomeric signals. tcichemicals.com The choice of the appropriate CSA or CSR is crucial and often determined empirically to achieve the best resolution for a specific analyte. researchgate.net
| Proton | Chemical Shift without CSA (δ, ppm) | Chemical Shift with CSA (δ, ppm) for (3S)-enantiomer | Chemical Shift with CSA (δ, ppm) for (3R)-enantiomer | Chemical Shift Non-equivalence (ΔΔδ, ppm) |
|---|---|---|---|---|
| H-3 (methine) | 3.10 | 3.15 | 3.20 | 0.05 |
| H-2 (methylene) | 4.35 | 4.40 | 4.43 | 0.03 |
| H-4 (methylene) | 2.95 | 3.00 | 3.01 | 0.01 |
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. pressbooks.pub This property, known as optical activity, is a hallmark of chirality. libretexts.org Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. pressbooks.pub The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org
The specific rotation [α] is a standardized physical constant for a given chiral compound, calculated from the observed rotation (α), path length (l), and concentration (c). pressbooks.pubmasterorganicchemistry.com
[α] = α / (l × c)
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, which can be positive or negative, is plotted against wavelength to produce a CD spectrum. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an invaluable tool for determining absolute configuration. mtoz-biolabs.com
For complex molecules, the experimental CD spectrum is often compared with spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical CD spectra for both the (R) and (S) enantiomers, a match with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov This method, known as the exciton (B1674681) chirality method, is particularly powerful when multiple chromophores are present and interact spatially. msu.edu For (3S)-6-Chlorochromane-3-carboxylic acid, the substituted benzene (B151609) ring acts as the primary chromophore, and its CD spectrum would provide a unique fingerprint corresponding to the (S) configuration at the C3 position.
Theoretical Spectroscopy and Vibrational Analysis Methodologies
Vibrational spectroscopy provides detailed information about the bonding and functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. wiley.com FT-IR is a rapid and powerful technique for confirming the presence of key structural motifs in this compound.
The spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band for the carboxylic acid hydroxyl group, typically appearing between 2500-3300 cm⁻¹. libretexts.org This broadness is due to strong intermolecular hydrogen bonding. uantwerpen.be
C-H Stretches: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the chromane ring appear just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A sharp and very strong absorption corresponding to the carbonyl group of the carboxylic acid, typically found in the 1700-1760 cm⁻¹ region. libretexts.org Its exact position can be influenced by hydrogen bonding.
C-O Stretch: A medium to strong band for the carboxylic acid C-O single bond, located in the 1210-1320 cm⁻¹ range. libretexts.org
C-Cl Stretch: The vibration for the carbon-chlorine bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to compute the vibrational frequencies, which aids in the precise assignment of the experimental FT-IR spectrum. nih.govnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H | Stretching | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Carboxylic Acid C=O | Stretching | 1700 - 1760 | Strong, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Medium to Strong |
| Aromatic C-Cl | Stretching | 600 - 800 | Medium to Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to obtain a unique vibrational fingerprint of a molecule. thermofisher.com This method measures the inelastic scattering of monochromatic light, providing detailed information about the vibrational modes of the molecule. For this compound, the FT-Raman spectrum is characterized by a series of bands corresponding to the specific vibrational motions of its constituent functional groups and skeletal framework.
The analysis of the FT-Raman spectrum allows for the identification and characterization of the chromane ring system, the carboxylic acid moiety, and the chlorine substituent. The chromane ring itself gives rise to a complex set of vibrations, including ring breathing modes, which are often found in the fingerprint region of the spectrum. researchgate.net The carboxylic acid group exhibits characteristic vibrational bands, such as the C=O stretching vibration, which is typically strong and appears in a distinct region of the spectrum. rsc.org Furthermore, the C-Cl stretching vibration will produce a characteristic band, the position of which can provide information about the local molecular environment.
By comparing the experimental FT-Raman spectrum with spectra calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. nih.gov This correlative approach enhances the accuracy of the vibrational assignments and provides a deeper understanding of the molecule's structure and bonding. The resulting vibrational fingerprint is a highly specific identifier for this compound.
Table 1: Expected Characteristic FT-Raman Vibrational Modes for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3000 - 2800 |
| Carboxylic Acid | C=O stretch | 1720 - 1680 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1620 - 1450 |
| Chromane Ring | Ring breathing | 800 - 750 |
| Alkyl Chain | C-H stretch | 2980 - 2850 |
| Chloro Substituent | C-Cl stretch | 800 - 600 |
Note: The exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.
Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of this compound. The presence of a chlorine atom is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator for the presence of a single chlorine atom.
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) techniques are employed to elucidate the fragmentation pathways of the molecule. lew.ro By subjecting the molecular ion to collision-induced dissociation (CID), a series of fragment ions are produced, which provides valuable structural information. For this compound, the fragmentation patterns are largely dictated by the presence of the carboxylic acid group and the chromane ring structure.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) | Description |
| [M-H₂O]⁺ | H₂O | 208 | Loss of a water molecule |
| [M-COOH]⁺ | COOH | 181 | Loss of the carboxylic acid group |
| [M-Cl]⁺ | Cl | 191 | Loss of the chlorine atom |
| [M-HCl]⁺ | HCl | 190 | Loss of hydrogen chloride |
Note: The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.
The detailed analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its various components.
Computational and Theoretical Investigations of 3s 6 Chlorochromane 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Optimized Geometrical and Electronic Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3S)-6-Chlorochromane-3-carboxylic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure.
Typically, a study of this nature would involve geometry optimization using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The output of such calculations would provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's fundamental geometry. Furthermore, these calculations would yield insights into electronic properties like the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. This data helps in predicting the molecule's reactivity and intermolecular interaction sites.
Without published research, a data table of these specific parameters for this compound cannot be compiled.
Conformational Analysis and Energy Profiling of the Chiral Chromane (B1220400) Ring
The chromane ring in this compound is not planar and can adopt various conformations, often described as half-chair or boat forms. A thorough conformational analysis would be required to identify the most energetically favorable arrangement of the ring and the orientation of the carboxylic acid substituent.
Such an investigation would involve systematically rotating key dihedral angles within the molecule and calculating the corresponding energy at each step to generate a potential energy surface (PES). This profiling would reveal the global minimum energy conformer—the most stable shape of the molecule—as well as other local minima and the energy barriers for conversion between them. The chirality at the C3 position significantly influences this conformational preference. Understanding the conformational landscape is essential as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors.
Specific energy values and dihedral angles for the stable conformers of this compound are not available in the current body of scientific literature.
Prediction and Correlation of Spectroscopic Properties with Stereochemical Features
Computational methods are frequently used to predict spectroscopic data, which can then be used to confirm the structure and stereochemistry of a synthesized compound. DFT calculations can be employed to simulate various types of spectra.
For instance, theoretical vibrational frequencies from a DFT calculation can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to assign specific absorption bands to molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the connectivity and chemical environment of atoms. The specific stereochemistry of the (3S) configuration would result in a unique predicted spectroscopic signature. Electronic transitions can also be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum.
As no dedicated computational studies have been published, a table correlating predicted and experimental spectroscopic data for this compound cannot be generated.
Molecular Modeling for Elucidating Reaction Mechanisms and Transition States
Molecular modeling is a critical tool for investigating the pathways of chemical reactions, including the synthesis or degradation of this compound. By modeling the interaction of reactants, computational chemists can map out the entire reaction coordinate.
This involves locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating their energies. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such studies could elucidate, for example, the mechanism of cyclization to form the chromane ring or the stereoselectivity of reactions involving the chiral center. This knowledge is invaluable for optimizing synthetic routes and understanding the molecule's chemical behavior.
Detailed mechanistic pathways, transition state geometries, and activation energies specific to reactions involving this compound have not been reported in the reviewed literature.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and More Efficient Stereoselective Synthetic Pathways
While methods for the synthesis of chiral chromanes exist, the pursuit of more efficient, atom-economical, and scalable stereoselective pathways remains a critical research objective. Current strategies often rely on organocatalytic or transition-metal-catalyzed reactions, which provide good to excellent yields and enantioselectivities. nih.govacs.orgrsc.org Future efforts are expected to concentrate on several key areas:
Advanced Organocatalysis: The development of new modularly designed organocatalysts (MDOs), such as those self-assembled from cinchona alkaloids and amino acids, continues to be a focal point. nih.gov Research into novel catalyst systems could lead to higher turnover numbers, lower catalyst loadings, and the ability to perform reactions under milder, more environmentally benign conditions. acs.orgnih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis of (3S)-6-Chlorochromane-3-carboxylic acid could offer significant advantages in terms of scalability, safety, and reproducibility. Flow chemistry allows for precise control over reaction parameters, which can enhance selectivity and yield.
Biocatalysis: The use of enzymes to catalyze key stereoselective steps offers a green and highly specific alternative to traditional chemical methods. Future research could explore engineered enzymes capable of performing asymmetric cyclizations or resolutions to produce the desired (S)-enantiomer with near-perfect fidelity.
| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages |
| Asymmetric C-H Activation | Palladium complexes with chiral ligands | High efficiency, full enantiocontrol. nih.gov |
| Advanced Organocatalysis | Modularly Designed Organocatalysts (MDOs) | High stereoselectivity, metal-free conditions. nih.gov |
| Transition Metal Catalysis | Copper(I) Hydride, Nickel complexes | Access to diverse functionalized chromanes. rsc.org |
| Cascade/Domino Reactions | Prolinol-based organocatalysts | Synthesis of complex polycyclic structures in one pot. acs.orgnih.gov |
Exploration of Undiscovered Derivatization Strategies and Reactivity Profiles
The carboxylic acid moiety in this compound is a versatile functional handle for a wide array of chemical transformations. nih.gov While standard derivatization reactions like esterification and amidation are well-established, future research will likely delve into more innovative strategies to unlock novel reactivity and create derivatives with unique properties. nih.govsemanticscholar.org
Key areas for exploration include:
Photoredox Catalysis: The chromane (B1220400) ring and chloro-substituent could be amenable to transformations under photoredox conditions, enabling novel C-C and C-heteroatom bond formations at various positions on the aromatic ring.
Isocyanide-Based Multicomponent Reactions: These reactions offer a powerful tool for rapidly building molecular complexity from simple starting materials. researchgate.net Using the carboxylic acid or derived functionalities as a component in such reactions could lead to the synthesis of complex, polyheterocyclic compounds containing the chiral chromane core. researchgate.net
Decarboxylative Coupling: The carboxylic acid group can serve as a traceless handle in cross-coupling reactions. Under appropriate catalytic conditions (e.g., using silver or copper catalysts), the carboxyl group could be replaced with aryl, alkyl, or other functional groups, providing access to a diverse library of 3-substituted-6-chlorochromanes.
| Derivatization Reaction | Reagents | Resulting Functional Group |
| Amidation | Amines, coupling agents (e.g., SOCl₂) | Carboxamide semanticscholar.org |
| Esterification | Alcohols, acid catalyst | Ester |
| Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohol |
| Curtius/Lossen Rearrangement | Azide-forming reagents/Hydroxylamine derivatives | Amine (via isocyanate) |
Expansion of Its Utility as a Chiral Building Block
The combination of chirality, rigidity, and defined functional handles makes this compound an attractive chiral building block for applications beyond medicinal chemistry.
Materials Science: Chromane and chromene derivatives have been investigated for their photophysical properties. nih.gov Future work could involve incorporating the this compound unit into polymers or liquid crystals. The chiral nature of the molecule could induce helical structures in polymers, leading to materials with unique chiroptical properties, such as circularly polarized luminescence, which are valuable for displays and photonics.
Catalyst Design: The rigid chromane backbone is an ideal scaffold for the development of new chiral ligands for asymmetric catalysis. rsc.org The carboxylic acid and the aromatic ring can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to transition metals. Such ligands could be employed in a variety of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions.
Molecular Probe Development: The chromane scaffold is part of various fluorescent dyes. rsc.org By attaching fluorophores and specific recognition elements to the this compound core, novel chiral molecular probes can be designed. rsc.orgthermofisher.com These probes could be used for enantioselective sensing of other chiral molecules or for imaging specific biological targets in complex environments, such as living cells. rsc.org The chlorine atom also provides a handle for further modification or for tuning the electronic properties of the probe.
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecular systems, thereby guiding experimental efforts. nih.gov For this compound and its derivatives, advanced computational studies will be indispensable.
DFT and QTAIM Analysis: Density Functional Theory (DFT) can be used to investigate the molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra of novel derivatives. d-nb.infodntb.gov.uaresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate the nature of intramolecular interactions and bonding characteristics. d-nb.infodntb.gov.ua This information is crucial for predicting the reactivity and stability of new compounds. researchgate.net
Molecular Docking and Dynamics: In the context of designing new catalysts or biological probes, molecular docking simulations can predict the binding conformations and affinities of derivatives with target proteins or receptors. nih.gov This allows for the rational design of molecules with enhanced selectivity and activity. Molecular dynamics simulations can provide insights into the dynamic behavior of these systems over time.
Prediction of Chiroptical Properties: Computational methods, such as time-dependent DFT (TD-DFT), can be used to predict chiroptical properties like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. This is essential for confirming the absolute configuration of newly synthesized derivatives and for designing materials with specific light-polarizing properties.
By leveraging these computational approaches, researchers can screen potential derivatives in silico, prioritizing the most promising candidates for synthesis and reducing the time and resources required for experimental work.
Q & A
Basic: How can synthetic routes for (3S)-6-chlorochromane-3-carboxylic acid be optimized for higher yields?
Methodological Answer:
Optimization involves systematic variation of reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, using palladium catalysts (e.g., Pd/C) under hydrogenation conditions (as in analogous chromane syntheses) can improve stereochemical control . Additionally, monitoring intermediates via TLC or HPLC ensures reaction progression. Purification via reverse-phase C18 silica chromatography enhances purity, as demonstrated in fluorinated carboxylic acid syntheses .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm stereochemistry and functional groups (e.g., chromane ring protons at δ 4.2–5.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 228.6) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the (3S) stereocenter .
Basic: How do solubility and stability profiles impact experimental design with this compound?
Methodological Answer:
Solubility in polar solvents (e.g., DMSO or methanol) dictates reaction conditions, while instability in acidic/basic media necessitates pH-controlled environments. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) identify degradation products via LC-MS . Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .
Advanced: How does the (3S) stereochemistry influence biological activity in target binding studies?
Methodological Answer:
Stereochemistry affects binding affinity to chiral targets (e.g., enzymes or receptors). Computational docking (using software like AutoDock) compares enantiomer interactions with active sites. For example, (3S) configurations in chromane derivatives show higher binding to OATP1C1 transporters due to spatial compatibility, as seen in thyroxine prodrug studies .
Advanced: How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., NMR vs. MS data) require iterative validation:
Repetition : Re-run analyses under standardized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
